Phorbol 13-acetate

Description

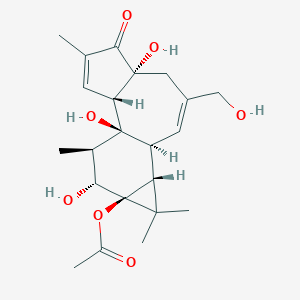

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVJYOOAPRSDA-RPCQODIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954407 | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-29-7 | |

| Record name | Phorbol 13-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 13-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 13-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phorbol 13-Acetate: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 13-acetate, and more specifically its potent derivative Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), represents a class of naturally occurring diterpenes with profound effects on cellular signaling. Initially identified as potent tumor promoters, phorbol esters have become invaluable tools in biomedical research for their ability to potently activate Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery and history of phorbol esters, detailed experimental protocols for their application, a summary of key quantitative data, and a visualization of the primary signaling pathways they modulate.

Discovery and History

The journey of phorbol esters began with the investigation of croton oil, derived from the seeds of Croton tiglium, a plant native to Southeast Asia.[1] For centuries, this oil was known for its potent purgative and irritant properties.[1] In 1934, the parent alcohol, phorbol, was first isolated from croton oil.[1] However, it was not until 1967 that its complex tetracyclic diterpene structure was fully elucidated.[1]

Subsequent research revealed that the biological activity of croton oil was attributable to various phorbol diesters, with Phorbol 12-myristate 13-acetate (PMA/TPA) being one of the most potent.[2] These compounds were identified as powerful tumor promoters, capable of amplifying the effects of carcinogenic substances.[3] This discovery spurred intense scientific interest, leading to the identification of their primary cellular target: Protein Kinase C (PKC).[4][5] Phorbol esters were found to mimic the action of endogenous diacylglycerol (DAG), a key second messenger involved in the activation of most PKC isoforms.[3][4] This pivotal finding transformed phorbol esters from mere toxicological curiosities into indispensable molecular probes for dissecting a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6]

Quantitative Data

The biological effects of this compound and its derivatives are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities and Potency of Phorbol Esters

| Compound | Target | Assay | Value | Reference |

| Phorbol 12-myristate 13-acetate (PMA/TPA) | Protein Kinase C (PKC) | Displacement of [3H]phorbol 12,13-dibutyrate binding in rat cortex synaptosomal membranes | Ki = 2.6 nM | [7] |

| [3H]Phorbol 12,13-dibutyrate ([3H]PBu2) | HL-60 cells | Specific binding | Kd = 23 nM | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | Recombinant PKC isotypes | [3H]PDBu binding | Kd = 1.6 to 18 nM | [9] |

Table 2: Effective Concentrations of PMA/TPA in Cellular Assays

| Cell Line | Assay | Effect | Concentration | Reference |

| HL-60 | Differentiation | Induction of macrophage-like differentiation | 1 nM (full differentiation) | [10] |

| HL-60 | Differentiation | Detectable differentiation | 6 x 10-11 M | [2] |

| K562/ADM | P-gp expression | Significant induction of P-gp mRNA and protein | 5 µM | [11] |

| THP-1 | Differentiation | Induction of macrophage phenotype | 5 - 100 ng/mL | [12] |

| Swiss 3T3 | DNA Synthesis | Stimulation | 400 nM | [13] |

Table 3: Inhibitory Concentrations (IC50) of Phorbol Esters

| Compound | Cell Line | Effect | IC50 | Reference |

| 12-O-Tiglylphorbol-13-acetate | HL-60 | Inhibition of proliferation | ≤ 0.02 µg/mL | [14][15] |

| 12-O-Tiglylphorbol-13-acetate | A549 | Inhibition of proliferation | ≤ 0.1 µg/mL | [14][15] |

| 12-O-(2-methyl)-butyrylphorbol-13-aetate | HL-60 | Inhibition of proliferation | ≤ 0.02 µg/mL | [14][15] |

| 12-O-(2-methyl)-butyrylphorbol-13-aetate | A549 | Inhibition of proliferation | ≤ 0.1 µg/mL | [14][15] |

| 12-O-tiglylphorbol-13-isobutyrate | HL-60 | Inhibition of proliferation | ≤ 0.02 µg/mL | [14][15] |

| 12-O-tiglylphorbol-13-isobutyrate | A549 | Inhibition of proliferation | ≤ 0.1 µg/mL | [14][15] |

Experimental Protocols

Isolation of Phorbol from Croton Oil

This protocol is a summary of an improved method for the isolation of phorbol, the parent compound of phorbol esters, from croton oil.[16]

Materials:

-

Croton oil

-

Methanol

-

Sodium methylate (0.3 N in methanol)

-

pH strips

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Transesterification: To a magnetically stirred mixture of croton oil and a small volume of methanol, slowly add 0.3 N sodium methylate in methanol until the pH reaches 12-12.5.[16]

-

Extraction of Fats: After the reaction, remove the fats from the mixture by extraction with petroleum ether.[16]

-

Solvent Evaporation: Evaporate the methanol to obtain a solution of phorboids in glycerol.[16]

-

Liquid-Liquid Partition: Perform a liquid-liquid partition to recover the phorbol from the glycerol matrix.

-

Purification: Purify the crude phorbol by gravity column chromatography on silica gel, followed by crystallization.[16]

T-Cell Activation using PMA and Ionomycin

This protocol describes the general procedure for activating T-cells for downstream analysis such as intracellular cytokine staining.

Materials:

-

Isolated Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% fetal calf serum, penicillin, and streptomycin)

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A (optional, for intracellular cytokine staining)

-

24-well tissue culture plate

Procedure:

-

Cell Preparation: Prepare PBMCs from whole blood. Resuspend the cells in complete RPMI-1640 medium to a concentration of 2 x 106 cells/mL.[3]

-

Plating: Plate 1 mL of the cell suspension (2 x 106 cells) into each well of a 24-well tissue culture plate.[3]

-

Stimulation Cocktail Preparation: Prepare a 2x stimulation cocktail in pre-warmed complete RPMI-1640 medium containing PMA (final concentration 20 ng/mL), ionomycin (final concentration 1 µM), and if desired, brefeldin A (final concentration 10 µg/mL).[3]

-

Stimulation: Add 1 mL of the 2x stimulation cocktail to each well containing the cells.[3] Include a negative control with medium only.

-

Incubation: Incubate the plate for 6 hours (optimal for many cytokines) in a humidified incubator at 37°C with 5% CO2.[3]

-

Harvesting: After incubation, harvest the cells for downstream analysis such as flow cytometry.

Differentiation of HL-60 Cells into Macrophages

This protocol outlines the induction of differentiation in the human promyelocytic leukemia cell line HL-60 using PMA.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 20% fetal calf serum, penicillin, and streptomycin

-

PMA (dissolved in DMSO)

-

60-mm petri dishes

Procedure:

-

Cell Seeding: Seed HL-60 cells in their logarithmic growth phase at a density of 5 x 105 cells in 5 mL of medium in 60-mm petri dishes.[2]

-

PMA Treatment: Add PMA to the cell culture to a final concentration of 1 nM for full differentiation.[10] The final concentration of the DMSO solvent should not exceed 0.1%.[2]

-

Incubation: Incubate the cells for 4 days.[10]

-

Assessment of Differentiation: Monitor the cells for morphological changes characteristic of macrophage differentiation, such as adherence to the dish and changes in cell morphology.[10] Differentiation can also be assessed by functional assays such as phagocytosis or by measuring the expression of macrophage-specific cell surface markers.

Signaling Pathways

PMA exerts its pleiotropic effects primarily through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

Protein Kinase C (PKC) Activation

PMA, being a structural analog of DAG, binds with high affinity to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane and its subsequent activation. Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, initiating a variety of cellular responses.

MAPK/ERK Pathway Activation

One of the major downstream consequences of PKC activation by PMA is the stimulation of the Ras-Raf-MEK-ERK signaling cascade.[17] Activated PKC can lead to the activation of the small G-protein Ras, which in turn recruits and activates the Raf kinase.[17] Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase).[18] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that regulate cellular processes such as proliferation and differentiation.[13][18]

Conclusion

This compound and its derivatives, particularly PMA, have a rich history that has transitioned from traditional medicine to modern molecular biology and drug discovery. Their discovery as potent tumor promoters led to the elucidation of their mechanism of action as powerful activators of Protein Kinase C. This understanding has established phorbol esters as indispensable research tools for studying a myriad of cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and scientists in their efforts to further unravel the complexities of cellular regulation and to explore new therapeutic avenues.

References

- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 2. pnas.org [pnas.org]

- 3. lerner.ccf.org [lerner.ccf.org]

- 4. d-nb.info [d-nb.info]

- 5. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phorbol 12-myristate 13-acetate | Protein Kinase C | Tocris Bioscience [tocris.com]

- 8. Phorbol ester induction of leukemic cell differentiation is a membrane-mediated process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HL-60 cell differentiation induced by phorbol- and 12-deoxyphorbol-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of phorbol 12-myristate 13-acetate on function and gene expression of P-glycoprotein in adriamycin-resistant K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An improved preparation of phorbol from croton oil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

The Core Mechanism of Protein Kinase C Activation by Phorbol 13-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] The activation of conventional and novel PKC isoforms is intricately linked to the second messenger diacylglycerol (DAG).[1][3] Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as structural and functional analogs of DAG, leading to the constitutive activation of PKC.[3][4] This guide provides an in-depth technical overview of the mechanism by which phorbol 13-acetate activates PKC, focusing on the molecular interactions, downstream signaling events, and the experimental methodologies used to elucidate this process.

Mechanism of Action: Phorbol Ester Binding and PKC Activation

The activation of conventional (cPKC) and novel (nPKC) isoforms of PKC by this compound is a multi-step process that involves direct binding to the C1 domain, a cysteine-rich motif in the regulatory region of the kinase.[3][4][5]

1. The C1 Domain: The Phorbol Ester Receptor

Most conventional and novel PKC isoforms possess two tandem C1 domains, designated C1A and C1B.[5][6] These domains are responsible for binding DAG and phorbol esters.[3][6] The binding is dependent on the presence of phospholipids, particularly phosphatidylserine, and zinc ions, which are coordinated by conserved cysteine and histidine residues within the C1 domain structure.[3] Atypical PKCs, in contrast, generally do not bind phorbol esters.[4]

2. Mimicking Diacylglycerol (DAG)

Phorbol esters like PMA are potent activators of PKC because they act as stable analogs of the endogenous second messenger DAG.[7][8] By binding to the C1 domain, phorbol esters induce a conformational change in the PKC molecule. This relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, which in the inactive state of the enzyme, occupies the substrate-binding site in the catalytic domain.[4]

3. Membrane Translocation and Activation

The binding of this compound to the C1 domain significantly increases the hydrophobicity of the regulatory region, promoting the translocation of PKC from the cytosol to the cell membrane.[4][9] This membrane association is a critical step for activation, as it positions the kinase in proximity to its substrates and cofactors. For conventional PKC isoforms (α, β, and γ), activation is also dependent on calcium ions, which bind to the C2 domain and further facilitate membrane association.[4][7] Novel PKC isoforms (δ, ε, η, and θ) are calcium-independent.[7] Once at the membrane and in its active conformation, PKC can phosphorylate a wide array of substrate proteins, initiating downstream signaling cascades.

Quantitative Data: Binding Affinities of Phorbol Esters to PKC Isoforms

The affinity of phorbol esters for different PKC isoforms and their C1 domains has been quantified in various studies. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating tighter binding.

| PKC Isoform/Domain | Ligand | Binding Affinity (Kd) | Experimental Conditions | Reference |

| PKCθ C1a domain | PDBu | 250 ± 40 nM | Not specified | [10] |

| PKCθ C1b domain | PDBu | 1.6 ± 0.5 nM | Not specified | [10] |

| Various PKC isotypes (except ζ) | PDBu | 1.6 to 18 nM | In the presence of calcium | [11] |

| PKCα C1A domain | DAG | High affinity | Isothermal calorimetry and surface plasmon resonance | [12] |

| PKCα C1B domain | Phorbol ester | High affinity | Isothermal calorimetry and surface plasmon resonance | [12] |

| PKCγ C1A and C1B domains | DAG and Phorbol ester | Comparably high affinities | Isothermal calorimetry and surface plasmon resonance | [12] |

Signaling Pathways and Downstream Effects

Activation of PKC by this compound triggers a complex network of downstream signaling pathways, impacting numerous cellular functions.

Key Downstream Pathways:

-

MAPK/ERK Pathway: Phorbol ester-mediated PKC activation often leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK).[7][8][13] This pathway is crucial for regulating cell proliferation and differentiation.[14]

-

NF-κB Pathway: While some studies suggest PKC involvement in NF-κB activation, others indicate that in certain contexts, phorbol ester-induced signaling can be independent of NF-κB.[15]

-

AP-1 Activation: The transcription factor Activator Protein-1 (AP-1), a dimer of Jun and Fos proteins, is a common downstream target of PKC signaling initiated by phorbol esters.[15][16]

-

Induction of Gene Expression: PKC activation by phorbol esters can lead to the upregulation of various genes, including those for cytokines like Interleukin-1 beta (IL-1β) and cell cycle regulators like p21WAF1/CIP1.[14][17]

Signaling Pathway of PKC Activation by this compound

References

- 1. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1 domain - Wikipedia [en.wikipedia.org]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signal transduction pathway(s) involved in phorbol ester and autocrine induction of interleukin-1 alpha mRNA in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phorbol-12-myristate-13-acetate-inhibits-nephronectin-gene-expression-via-protein-kinase-c-alpha-and-c-jun-c-fos-transcription-factors - Ask this paper | Bohrium [bohrium.com]

- 17. Activation of distinct protein kinase C isozymes by phorbol esters: correlation with induction of interleukin 1 beta gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol 13-Acetate: A Technical Guide to Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 13-acetate, commonly known as Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter and a valuable tool in biomedical research for its ability to activate key signal transduction pathways.[1] As a structural analog of diacylglycerol (DAG), PMA's primary molecular target is Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a wide array of cellular processes.[2][3] Activation of PKC by PMA triggers a cascade of downstream signaling events, profoundly impacting cell proliferation, differentiation, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the core downstream signaling targets of this compound, with a focus on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these critical cellular signaling networks.

Primary Target: Protein Kinase C (PKC)

Phorbol esters like PMA bind to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[3] This binding event recruits PKC to the cell membrane, leading to its activation. The PKC family consists of multiple isoforms categorized into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). PMA is known to activate conventional and novel PKC isoforms.[4] This activation is a crucial initiating step for the subsequent downstream signaling cascades.

Major Downstream Signaling Pathways

The activation of PKC by this compound initiates a complex and interconnected network of signaling pathways. The most well-characterized of these are the MAPK/ERK, NF-κB, and AP-1 pathways, which collectively regulate a vast number of cellular functions.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. PMA is a potent activator of the ERK (Extracellular signal-Regulated Kinase) branch of the MAPK family.[1][4] The activation of ERK by PMA is a critical event in PMA-induced cellular proliferation and differentiation.[4][5]

The signaling cascade is initiated by PKC-mediated activation of the Ras-Raf-MEK-ERK pathway.[6] Specifically, activated PKC can lead to the activation of the small G-protein Ras, which in turn recruits and activates the serine/threonine kinase Raf-1.[6] Raf-1 then phosphorylates and activates MEK1/2 (MAPK/ERK Kinase 1/2), which are dual-specificity kinases that phosphorylate and activate ERK1/2.[4][6] Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[7] PMA is a potent activator of the NF-κB pathway.[7] The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

PMA-induced PKC activation leads to the activation of the IκB kinase (IKK) complex.[8] The IKK complex then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[6] The liberated NF-κB complex then moves to the nucleus to regulate gene expression.[8]

AP-1 Pathway

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and ATF families. PMA is a well-known inducer of AP-1 activity.[9][10]

The activation of AP-1 by PMA is largely mediated through the MAPK/ERK pathway. Activated ERK can phosphorylate and activate transcription factors such as Elk-1, which in turn induces the expression of c-Fos. Additionally, other MAPK family members like JNK (c-Jun N-terminal kinase), which can also be activated by PKC, can phosphorylate and activate c-Jun.[11] The newly synthesized c-Fos and activated c-Jun proteins then dimerize to form the active AP-1 transcription factor complex, which binds to specific DNA sequences (TPA response elements or TREs) in the promoter regions of target genes to regulate their expression.[12]

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from various studies on the effects of this compound on its downstream signaling targets.

| Parameter | Cell Type | PMA Concentration | Effect | Reference |

| AP-1 Activity | Transgenic Mouse Skin | 2.5 µg | 22.9-fold increase | [9] |

| AP-1 Activity | Transgenic Mouse Skin | Increasing doses | Dose-dependent increase | [9] |

| COX-2 Expression | Human Pulmonary Epithelial Cells (A549) | Not specified | Upregulation | [6] |

| p21WAF1/CIP1 mRNA & Protein | Human Monocytic Leukemia THP-1 Cells | Not specified | Upregulation at 24h | [13] |

| Cyclin D1 & p21Waf1/Cip1 | Human Erythroleukemic K562 Cells | Not specified | Dramatic increase | [5] |

| Cyclin B1 & cdc2 | Human Erythroleukemic K562 Cells | Not specified | Decrease | [5] |

| KLF6 Induction | H358 NSCLC Cells | Not specified | Increase | [11][14] |

| Pathway Component | Cell Type | PMA Concentration | Observation | Reference |

| ERK1/2 Activation | Differentiated Caco-2 Cells | 100 nM | Activation within 5 minutes | [15] |

| p38 Kinase Activation | Differentiated Caco-2 Cells | 100 nM | Activation seen at 1 hour | [15] |

| IκBα Phosphorylation & Degradation | A549 Cells | Not specified | Increase | [6] |

| NF-κB DNA Binding | A549 Cells | Not specified | Formation of NF-κB-specific DNA-protein complex | [6] |

| JAK1 Phosphorylation | HL-205 Cells | Not specified | Induction | [16] |

Experimental Protocols

Western Blotting for MAPK (ERK) Activation

This protocol is a standard method to assess the phosphorylation status of ERK1/2, indicating its activation.[17][18]

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with PMA at various concentrations and time points. Include untreated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes total ERK1/2.[17]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[19][20][21]

Methodology:

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.[19]

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

-

PMA Treatment: Treat the cells with various concentrations of PMA for a specified duration (e.g., 6-24 hours).[20]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Reaction: Add the luciferase substrate to the cell lysates.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protein Kinase C (PKC) Activity Assay

This assay directly measures the enzymatic activity of PKC.

Methodology:

-

PKC Immunoprecipitation: Lyse PMA-treated and control cells and immunoprecipitate PKC using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated PKC in a kinase buffer containing a PKC-specific substrate (e.g., a synthetic peptide) and [γ-³²P]ATP.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Substrate Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP using methods like phosphocellulose paper binding and washing.

-

Radioactivity Measurement: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. This is proportional to the PKC activity.

Conclusion

This compound is a powerful tool for dissecting fundamental cellular signaling pathways. Its ability to potently activate Protein Kinase C provides a reliable method for studying the downstream consequences of PKC activation, particularly through the MAPK/ERK, NF-κB, and AP-1 pathways. The intricate interplay between these pathways highlights the complexity of cellular regulation and offers numerous potential targets for therapeutic intervention in diseases characterized by aberrant signaling, such as cancer and inflammatory disorders. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound-mediated signal transduction and to identify and validate novel therapeutic targets.

References

- 1. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype [frontiersin.org]

- 3. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Activation of AP-1 by IL-1 and phorbol esters in T cells. Role of protein kinase A and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Forskolin and Phorbol 12-myristate 13-acetate modulates the expression pattern of AP-1 factors and cell cycle regulators in estrogen-responsive MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JAK-STAT signaling involved in phorbol 12-myristate 13-acetate- and dimethyl sulfoxide-induced 2'-5' oligoadenylate synthetase expression in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Phorbol 13-Acetate's Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phorbol 13-acetate and its analogues. Phorbol esters, a class of naturally occurring diterpenoids, are powerful tools in biomedical research and drug discovery due to their ability to potently modulate key signaling pathways. Their most well-characterized targets are the Protein Kinase C (PKC) isozymes, making them invaluable for studying cellular proliferation, differentiation, and apoptosis. This document summarizes the quantitative binding data of various phorbol esters, outlines the experimental methodologies used to determine these activities, and visualizes the complex signaling networks they influence.

Core Principles of Phorbol Ester Structure-Activity Relationship

The biological activity of phorbol esters is intrinsically linked to their molecular structure. These compounds mimic the endogenous second messenger diacylglycerol (DAG), enabling them to bind to the C1 domain of PKC and other proteins. The key structural features governing their activity include:

-

The Tigliane Backbone: The rigid tetracyclic core of the phorbol molecule provides the foundational scaffold for interaction with its protein targets.

-

Esterification at C12 and C13: The nature of the ester groups at the C12 and C13 positions is a major determinant of a phorbol ester's potency and lipophilicity. Long-chain esters generally exhibit higher affinity and greater ability to insert into the cell membrane.

-

The C20 Hydroxyl Group: The presence and accessibility of the primary hydroxyl group at the C20 position are also crucial for binding and activation of target proteins[1].

Subtle modifications to these key positions can dramatically alter the binding affinity and functional effects of phorbol esters, highlighting the delicate interplay between their structure and biological function.

Quantitative Analysis of Phorbol Ester-PKC Interactions

The affinity of phorbol esters for various PKC isozymes is a critical parameter in understanding their biological effects. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of several phorbol esters, as determined by competitive binding assays using [3H]phorbol 12,13-dibutyrate ([3H]PDBu).

| Phorbol Ester Derivative | PKC Isozyme | Binding Affinity (Kd) (nM) | Reference |

| Phorbol 12,13-dibutyrate (PDBu) | α | 1.6 - 50 | [1][2] |

| βI/βII | 120 | [2] | |

| γ | 210 | [2] | |

| δ | 18 | [1] | |

| ε | 1.6 | [1] | |

| Phorbol 12-myristate 13-acetate (PMA) | Brain Particulate | 0.066 | [3] |

Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isozymes.

| Phorbol Ester Derivative | PKC Isozyme(s) | IC50 (nM) | Reference |

| Sapintoxin A | All (except ζ) | 2 - 70 | [1] |

| 12-Deoxyphorbol-13-O-phenylacetate | All (except ζ) | 2 - 70 | [1] |

| 12-Tetradecanoylphorbol-13-O-acetate | All (except ζ) | 2 - 70 | [1] |

| Phorbol 12,13-dibutyrate (PDBu) | All (except ζ) | 2 - 70 | [1] |

| Thymeleatoxin | α, ε | 3000 - 5000 | [1] |

| Resiniferatoxin | βI, βII | > 5000 | [1] |

| 12-Deoxyphorbol-13-O-phenylacetate-20-acetate | βI, βII | > 5000 | [1] |

Table 2: IC50 Values of Phorbol Esters for Competition with [3H]PDBu Binding to PKC Isozymes.

Signaling Pathways Modulated by this compound

Phorbol esters exert their pleiotropic cellular effects by activating a complex network of signaling pathways. While PKC is a primary mediator, it is now understood that these compounds also engage other C1 domain-containing proteins, leading to both PKC-dependent and -independent signaling cascades.

PKC-Dependent Signaling

Activation of conventional and novel PKC isozymes by phorbol esters initiates a cascade of phosphorylation events that regulate numerous cellular processes. A prominent downstream effector is the mitogen-activated protein kinase (MAPK) pathway.

Caption: PKC-Dependent MAPK/ERK Signaling Pathway.

PKC-Independent Signaling

Phorbol esters can also directly activate other C1 domain-containing proteins, leading to signaling events that are independent of PKC. Notable examples include Ras guanyl-releasing proteins (RasGRPs) and the presynaptic protein Munc13.

Caption: PKC-Independent Signaling via RasGRP and Munc13.

Experimental Protocols

A comprehensive understanding of the structure-activity relationships of phorbol esters relies on robust and reproducible experimental methodologies. The following sections outline the general principles behind the key experiments cited in this guide.

Synthesis of this compound Analogues

The chemical synthesis of phorbol and its derivatives is a complex undertaking due to the molecule's intricate stereochemistry and functional group arrangement. Modern synthetic strategies often employ a multi-step approach starting from more readily available precursors[4][5][6][7][8]. A general workflow for the semi-synthesis of this compound analogues from the parent phorbol is outlined below.

Caption: General Workflow for Phorbol Analogue Synthesis.

[3H]Phorbol 12,13-Dibutyrate ([3H]PDBu) Competitive Binding Assay

This assay is a cornerstone for determining the binding affinity of unlabelled phorbol ester analogues for PKC. The principle of the assay is the competition between a fixed concentration of radiolabeled [3H]PDBu and varying concentrations of the test compound for binding to a PKC preparation.

General Protocol Outline:

-

Preparation of PKC: PKC can be partially purified from tissue homogenates (e.g., mouse brain) or recombinant PKC isozymes can be used[1][3].

-

Assay Buffer: A typical buffer contains Tris-HCl, KCl, CaCl2, and bovine serum albumin (BSA) to minimize non-specific binding.

-

Incubation: The PKC preparation is incubated with a fixed concentration of [3H]PDBu and a range of concentrations of the unlabeled competitor (e.g., this compound analogue).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the PKC-ligand complex.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a [3H]PDBu Competitive Binding Assay.

Conclusion

The structure-activity relationship of this compound and its analogues is a complex yet fascinating area of research with significant implications for drug development. The ability to fine-tune the biological activity of these molecules through precise chemical modifications underscores the importance of a deep understanding of their interactions with cellular targets. This guide has provided a comprehensive overview of the current knowledge in this field, from quantitative binding data to the intricate signaling pathways involved. As synthetic methodologies advance and our understanding of cellular signaling deepens, the rational design of novel phorbol ester-based therapeutics with enhanced specificity and efficacy will undoubtedly continue to be a promising avenue of investigation.

References

- 1. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C isoenzymes display differential affinity for phorbol esters. Analysis of phorbol ester receptors in B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of specific binding of [3H]phorbol 12,13-dibutyrate and [3H]phorbol 12-myristate 13-acetate to mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. sciencedaily.com [sciencedaily.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

Phorbol 13-Acetate as a Diacylglycerol Mimic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol esters, such as the widely studied Phorbol 12-myristate 13-acetate (PMA), are natural compounds derived from plants of the Euphorbiaceae and Thymelaeaceae families.[1] These molecules are potent tumor promoters and have profound effects on various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The biological activity of phorbol esters stems from their structural similarity to diacylglycerol (DAG), an endogenous second messenger.[1] This mimicry allows phorbol esters to potently and persistently activate key signaling proteins that are physiologically regulated by DAG, most notably Protein Kinase C (PKC).[4] This guide provides a comprehensive technical overview of Phorbol 13-acetate's role as a DAG mimic, its interaction with PKC, the downstream signaling cascades it triggers, and relevant experimental protocols.

This compound and Diacylglycerol: A Comparative Overview

This compound, and more specifically PMA, acts as a functional and structural analog of DAG. Both molecules bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[5] However, a key difference lies in their metabolic stability. DAG is rapidly metabolized by diacylglycerol kinases, leading to a transient signal.[6][7] In contrast, phorbol esters are metabolically stable, resulting in prolonged and sustained activation of their cellular targets.[4] This persistent signaling is thought to underlie many of the potent and long-lasting biological effects of phorbol esters.

Quantitative Comparison of Binding Affinity and Activation Potency

The interaction of this compound (and its derivatives) and diacylglycerol with Protein Kinase C has been quantified through various binding and activity assays. The following tables summarize key quantitative data from the literature.

| Ligand | PKC Isotype | Binding Affinity (Kd) (nM) | Experimental Conditions | Reference |

| Phorbol 12,13-dibutyrate (PDBu) | α | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | β1 | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | β2 | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | γ | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | δ | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | ε | 1.6 - 18 | Mixed micellar assay, in the presence of calcium | [8] |

| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | C1B domain of PKCα | ~24,200 | Not specified | [9] |

| Ligand | Cellular Effect | Activation Potency (EC50) (nM) | Cell Type | Reference |

| Phorbol 12-myristate 13-acetate (PMA) | Augmentation of forskolin-induced cAMP accumulation | 14 | Pheochromocytoma (PC 12) cells | [10] |

Signaling Pathways Activated by this compound

As a potent activator of PKC, this compound triggers a cascade of downstream signaling events that regulate a multitude of cellular functions. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK/ERK Signaling Pathway

Activation of PKC by this compound can lead to the stimulation of the Ras-Raf-MEK-ERK signaling cascade.[11][12][13] This pathway plays a central role in cell proliferation, differentiation, and survival. The activation of ERK (extracellular signal-regulated kinase) can be both dependent and independent of PKC activity, highlighting the complexity of phorbol ester-induced signaling.[6]

The NF-κB Signaling Pathway

This compound is a potent activator of the NF-κB transcription factor.[14][15][16] This activation is primarily mediated through PKC-dependent phosphorylation and subsequent degradation of the inhibitory IκB proteins.[14] The release of NF-κB allows its translocation to the nucleus, where it regulates the expression of genes involved in inflammation, immunity, and cell survival. The activation of NF-κB by PMA can involve both classical and atypical pathways and may be dependent on the specific PKC isotypes activated.[17][18][19]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Protein Kinase C (PKC) Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound (e.g., unlabeled this compound) to compete with a radiolabeled phorbol ester (e.g., [3H]PDBu) for binding to PKC.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.4), KCl, MgCl2, and CaCl2.

-

Phospholipid Vesicles: Prepare vesicles containing phosphatidylserine (PS) and diacylglycerol (DAG) by sonication.

-

Radioligand: Dilute [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) to the desired concentration in assay buffer.

-

Competitor: Prepare serial dilutions of unlabeled this compound in assay buffer.

-

PKC Enzyme: Use purified PKC or a cell lysate containing PKC.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the PKC enzyme, phospholipid vesicles, and varying concentrations of the unlabeled this compound.

-

Initiate the binding reaction by adding the [3H]PDBu.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by rapid filtration through a polyethylenimine (PEI)-treated glass fiber filter to separate bound from free radioligand.[18]

-

Wash the filters rapidly with ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-32P]ATP into a specific substrate peptide.

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl2, and CaCl2.

-

Substrate: Use a specific PKC substrate peptide (e.g., a synthetic peptide with the sequence QKRPSQRSKYL).[19]

-

Activator Solution: Prepare a solution of this compound, phosphatidylserine, and diacylglycerol in a suitable solvent.[20]

-

ATP Solution: Prepare a solution of ATP containing [γ-32P]ATP.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, PKC enzyme, substrate peptide, and the activator solution.

-

Pre-incubate the mixture at 30°C for a few minutes.

-

Initiate the kinase reaction by adding the [γ-32P]ATP solution.[21]

-

Incubate at 30°C for a defined period (e.g., 10 minutes).[21]

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[19]

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[21]

-

-

Data Analysis:

-

Measure the radioactivity retained on the P81 paper using a scintillation counter.

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of protein).

-

Conclusion

This compound and its derivatives are invaluable tools for studying cellular signaling pathways regulated by diacylglycerol and Protein Kinase C. Their potent and sustained activity, a consequence of their metabolic stability, allows for the robust activation of downstream cascades such as the MAPK/ERK and NF-κB pathways. Understanding the quantitative aspects of their interaction with PKC and the detailed mechanisms of the signaling pathways they trigger is crucial for researchers in various fields, from fundamental cell biology to drug development. The experimental protocols provided in this guide offer a starting point for the in-depth investigation of the multifaceted roles of this compound as a diacylglycerol mimic.

References

- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phorbol ester-induced, cell-cycle-specific, growth inhibition of human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a phorbol ester on cell proliferation, cytoskeleton and chromosomes in 3T3 T proadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulations of Reversal of Senescence by PKC Isozymes in Response to 12-O-Tetradecanoylphorbol-13-Acetate via Nuclear Translocation of pErk1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]

- 7. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. abcam.com [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. PMA-induced up-regulation of MMP-9 is regulated by a PKCalpha-NF-kappaB cascade in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of NF-kappaB mediates the PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Protein kinase C isoform expression during the differentiation of 3T3-L1 preadipocytes: loss of protein kinase C-alpha isoform correlates with loss of phorbol 12-myristate 13-acetate activation of nuclear factor kappaB and acquisition of the adipocyte phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. merckmillipore.com [merckmillipore.com]

The Dichotomous Nature of Croton tiglium Phorbol Esters: A Technical Guide to Their Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol esters, a class of tetracyclic diterpenoids derived from the seeds of Croton tiglium, represent a fascinating and complex area of pharmacological research. Renowned for their potent biological activities, these compounds exhibit a dual nature, acting as both potent tumor promoters and, conversely, as cytotoxic and anti-inflammatory agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological effects of phorbol esters, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway visualizations to support further research and drug development endeavors. At the core of their activity lies the potent activation of Protein Kinase C (PKC), a crucial node in cellular signal transduction.[1] Understanding the intricate downstream consequences of PKC activation is paramount to harnessing the therapeutic potential of these powerful molecules while mitigating their toxic effects.

Introduction

Croton tiglium, a plant native to Southeast Asia, has been used in traditional medicine for centuries.[3] Its seeds are the source of croton oil, which contains a variety of biologically active compounds, most notably a series of potent phorbol esters.[4] These esters are characterized by a tigliane diterpene skeleton and are responsible for the oil's strong irritant and purgative properties.[5] The most well-studied phorbol ester is Phorbol-12-myristate-13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), which is widely used as a research tool to activate the PKC signaling pathway.[1][6]

The biological activities of phorbol esters are highly dependent on their specific chemical structure, particularly the nature of the ester groups at the C-12 and C-13 positions.[1][7] This structural diversity gives rise to a broad spectrum of effects, ranging from tumor promotion and skin irritation to anti-proliferative, pro-apoptotic, anti-inflammatory, and even anti-HIV activities.[2][8][9][10] This guide will delve into these dichotomous effects, providing the necessary technical details for researchers to navigate this complex field.

Mechanism of Action: The Central Role of Protein Kinase C (PKC)

The primary molecular target of phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[11][12] Phorbol esters are structural analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[1]

By binding to the C1 domain of PKC, phorbol esters induce the translocation of the enzyme from the cytosol to the cell membrane, where it becomes activated.[13] This activation is potent and sustained, as phorbol esters are not rapidly metabolized like DAG.[14] The persistent activation of PKC isoforms triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[15][16]

Signaling Pathway Diagrams

To visually represent the complex signaling cascades initiated by phorbol esters, the following diagrams have been generated using the DOT language.

Biological Effects and Quantitative Data

The biological effects of phorbol esters from Croton tiglium are diverse and often contradictory, highlighting the complexity of PKC signaling and the importance of the specific cellular context.

Cytotoxicity and Anti-Cancer Activity

Numerous studies have isolated and characterized phorbol esters from Croton tiglium that exhibit potent cytotoxic effects against a variety of cancer cell lines.[8][9][17] This anti-proliferative and pro-apoptotic activity is often mediated through the sustained activation of specific PKC isoforms, leading to cell cycle arrest and the induction of apoptosis.[6][18]

Table 1: Cytotoxic Activity of Phorbol Esters from Croton tiglium

| Compound | Cell Line | IC50 | Reference |

| 12-O-Tiglylphorbol-13-acetate | HL-60 | ≤ 0.02 µg/mL | [9] |

| A549 | ≤ 0.1 µg/mL | [9] | |

| 12-O-(2-methyl)-butyrylphorbol-13-acetate | HL-60 | ≤ 0.02 µg/mL | [9] |

| A549 | ≤ 0.1 µg/mL | [9] | |

| 12-O-Tiglylphorbol-13-isobutyrate | HL-60 | ≤ 0.02 µg/mL | [9] |

| A549 | ≤ 0.1 µg/mL | [9] | |

| Compound 18 (unspecified) | HL-60 | 0.02 µg/mL | [9] |

| Compound 3 (unspecified) | SNU387 (hepatic) | 1.2 µM | [17] |

| Various Phorbol Esters (compounds 2-5, 7-9) | K562, A549, DU145, H1975, MCF-7, U937, SGC-7901, HL60, Hela, MOLT-4 | 1.0 to 43 µM | [2] |

| Four new tigliane diterpene esters | K562 | 0.03 - 0.07 µM | [19] |

Tumor Promotion and Skin Irritation

In stark contrast to their cytotoxic effects, certain phorbol esters, particularly TPA, are potent tumor promoters, especially in the context of skin carcinogenesis.[4][20] This process typically involves a two-stage model: initiation with a sub-carcinogenic dose of a mutagen, followed by repeated applications of the phorbol ester.[21][22] The tumor-promoting activity is linked to chronic inflammation, epidermal hyperplasia, and the stimulation of cell proliferation.[12][23]

Anti-Inflammatory Activity

Paradoxically, some phorbol esters from Croton tiglium also exhibit anti-inflammatory properties.[2][24] This effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: Anti-Inflammatory Activity of Phorbol Esters from Croton tiglium

| Compound | Target | IC50 | Reference |

| Compound 3 (unspecified) | COX-1 | 0.14 µM | [2] |

| COX-2 | 8.5 µM | [2] | |

| Tigliane Diterpenoid (114) | COX-1 | 0.14 µM | [24] |

| COX-2 | 8.5 µM | [24] | |

| Tigliane Diterpenoids (95, 97) | COX-1 | 0.001 and 1.0 µM | [19] |

| COX-2 (compound 95) | 2.2 µM | [19] |

Anti-HIV Activity

Several phorbol esters isolated from Croton tiglium have demonstrated significant anti-HIV activity by inhibiting the cytopathic effects of the virus in cell culture.[10][25][26]

Table 3: Anti-HIV Activity of Phorbol Esters from Croton tiglium

| Compound | Activity | Value | Reference |

| 12-O-Acetylphorbol-13-decanoate | IC100 (HIV-1 CPE) | 7.6 ng/mL | [10] |

| CC0 | 62.5 µg/mL | [10] | |

| 12-O-Decanoylphorbol-13-(2-methylbutyrate) | IC100 (HIV-1 CPE) | 7.81 µg/mL | [10] |

| CC0 | 31.3 µg/mL | [10] | |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | IC100 (HIV-1 CPE) | 0.48 ng/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of phorbol esters.

Isolation of Phorbol Esters from Croton tiglium

Protocol:

-

Extraction: Powdered seeds of Croton tiglium are extracted with acetone at room temperature.[8]

-

Concentration: The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.[8]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing the presence of phorbol esters are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual compounds.[8]

-

Structure Elucidation: The structures of the purified phorbol esters are determined by spectroscopic methods, including NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry.[8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the purified phorbol esters and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of PKC Activation

Western blotting is used to detect the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.

Protocol:

-

Cell Treatment: Treat cells with the phorbol ester of interest for various time points.

-

Cell Fractionation: Separate the cytosolic and membrane fractions of the cells by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the PKC isoform of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Skin Tumor Promotion Assay

This in vivo assay is used to evaluate the tumor-promoting potential of phorbol esters.

Protocol:

-

Initiation: Apply a single topical dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), to the shaved backs of mice.[22]

-

Promotion: After a one to two-week recovery period, begin twice-weekly topical applications of the test phorbol ester in a suitable vehicle (e.g., acetone).[4]

-

Observation: Monitor the mice weekly for the appearance and growth of skin tumors (papillomas).[20]

-

Data Collection: Record the number and size of tumors for each mouse over a period of 20-30 weeks.

-

Analysis: Compare the tumor incidence and multiplicity between the treated and control groups.

Conclusion and Future Directions

Phorbol esters from Croton tiglium are a class of compounds with profound and diverse biological effects. Their ability to potently activate PKC makes them invaluable tools for studying signal transduction and, simultaneously, presents both therapeutic opportunities and toxicological challenges. The dual nature of these compounds—acting as both tumor promoters and cytotoxic agents—underscores the intricate and context-dependent nature of PKC signaling.

For drug development professionals, the challenge lies in decoupling the desirable therapeutic effects (e.g., anti-cancer, anti-inflammatory, anti-HIV) from the undesirable toxicities (e.g., tumor promotion, skin irritation). This may be achieved through the design of novel phorbol ester analogs with improved selectivity for specific PKC isoforms or by developing drug delivery systems that target these compounds to specific tissues.

Future research should focus on further elucidating the structure-activity relationships of a wider range of naturally occurring and synthetic phorbol esters. A deeper understanding of the downstream signaling networks and the identification of specific biomarkers for their diverse effects will be crucial for the rational design of new therapeutic agents based on the unique tigliane scaffold. The comprehensive data and protocols presented in this guide aim to facilitate these endeavors and accelerate the translation of this knowledge into novel therapeutic strategies.

References

- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new phorbol esters with cytotoxic and selective anti-inflammatory activities from Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanomechanical measurement of adhesion and migration of leukemia cells with phorbol 12-myristate 13-acetate treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-HIV-1 phorbol esters from the seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phorbol esters as signal transducers and tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurogenic component of phorbol ester-induced mouse skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phorbol ester-induced dermal inflammation in mice: evaluation of inhibitors of 5-lipoxygenase and antagonists of leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Roles of ERK and p38 mitogen-activated protein kinases in phorbol ester-induced NF-kappaB activation and COX-2 expression in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic phorbol esters of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Overview of tumor promotion in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Skin tumor promotion by phorbol esters is a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Role of Phorbol 13-Acetate in MAPK/ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 13-acetate, most commonly utilized as Phorbol 12-myristate 13-acetate (PMA), is a powerful tool in cell biology and signal transduction research. As a potent tumor promoter, its primary mode of action is through the activation of Protein Kinase C (PKC), a critical node in cellular signaling. This activation triggers a cascade of downstream events, most notably the robust stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This technical guide provides an in-depth exploration of the molecular mechanisms by which PMA activates the MAPK/ERK signaling cascade, presents quantitative data on its effects, and offers detailed experimental protocols for studying this pathway.

Introduction to Phorbol Esters and the MAPK/ERK Pathway

Phorbol esters are a class of naturally occurring compounds found in plants of the Euphorbiaceae family. Among them, Phorbol 12-myristate 13-acetate (PMA) is the most widely used in research due to its potent biological activity. PMA is a structural analog of diacylglycerol (DAG), an endogenous second messenger, allowing it to bind to and activate Protein Kinase C (PKC).[1][2]

The MAPK/ERK pathway is a highly conserved signaling cascade that plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3] The core of this pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. In the canonical pathway, the MAPKKK is Raf, the MAPKK is MEK, and the MAPK is ERK. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for drug development.

Mechanism of PMA-Induced MAPK/ERK Activation

PMA exerts its effects on the MAPK/ERK pathway primarily through the activation of PKC. The process can be broken down into a series of sequential steps:

-

PKC Activation : Being highly lipophilic, PMA readily intercalates into the plasma membrane. Here, it binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of DAG.[4] This binding event recruits PKC to the plasma membrane and induces a conformational change that activates its kinase domain.

-

Ras Activation : Activated PKC can lead to the activation of the small GTPase Ras. This can occur through various mechanisms, including the phosphorylation and activation of Ras guanine nucleotide exchange factors (RasGEFs) such as Sos (Son of sevenless) or RasGRP. RasGRP, in particular, contains a DAG-binding domain and is a direct target for PKC.[5] Activated RasGEFs promote the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state.

-

Raf Kinase Activation : Active, GTP-bound Ras recruits the serine/threonine kinase Raf (A-Raf, B-Raf, or c-Raf/Raf-1) to the plasma membrane. This membrane localization, along with a complex series of phosphorylation and dephosphorylation events, leads to the activation of Raf. PKC can also directly phosphorylate Raf-1, contributing to its activation.

-

MEK and ERK Phosphorylation : Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPKKs). MEK is a dual-specificity kinase, meaning it phosphorylates both a threonine and a tyrosine residue in the activation loop of its only known substrates, ERK1 (p44 MAPK) and ERK2 (p42 MAPK). Specifically, ERK is phosphorylated on Threonine 202 and Tyrosine 204.[4]

-

Downstream Signaling : Phosphorylated, active ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, such as Elk-1, c-Fos, and c-Jun, leading to changes in gene expression that drive cellular responses like proliferation and differentiation. ERK also has many cytoplasmic substrates.

The following diagram illustrates the core signaling pathway from PMA to ERK activation.

Quantitative Data on PMA-Induced ERK Activation

The potency and kinetics of PMA-induced ERK phosphorylation can vary significantly between cell lines. Below are tables summarizing quantitative data from various studies.

Table 1: Dose-Response of PMA on ERK Phosphorylation

| Cell Line | PMA Concentration | Effect on ERK Phosphorylation | Reference |

| Jurkat, K-562, THP-1 | 0.005 - 3.2 ng/mL | Dose-dependent increase | [6] |

| Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 5 nM - 1 µM | Activation observed at concentrations as low as 5 nM | [7] |

| HeLa | 10 nM | Robust phosphorylation | [8] |

| Human Embryonic Kidney (HEK293) | 11.7 nM (EC50 for Ca2+ influx) | Dose-dependent increase in intracellular Ca2+, an upstream event of ERK activation | [9] |

Table 2: Time-Course of PMA-Induced ERK Phosphorylation

| Cell Line | PMA Concentration | Time Points | Peak Activation | Duration | Reference |

| BPAECs | 100 nM | 0-60 min | ~10 minutes | Sustained for at least 60 min, returns to basal by 3 hours | [7] |

| HeLa | 10 nM | 10 and 30 min | Within 10 minutes | Sustained for at least 30 minutes | [8] |

| EL4 | 100 nM | 1-180 min | Rapid, within 1 min | Prolonged | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of PMA in MAPK/ERK signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating PMA's effect on ERK phosphorylation.

Western Blotting for Phospho-ERK and Total ERK